Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate
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Overview
Description
Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a thienylsulfonyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate typically involves the reaction of 4-oxo-2-pyrrolidinecarboxylic acid with a thienylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form hydroxyl derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, hydroxyl derivatives, and various substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1-(2-thienylsulfonyl)-D-proline: Similar structure but with a proline ring instead of a pyrrolidine ring.
2-Methyl-4-(2-thienylsulfonyl)morpholine: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-oxo-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S2/c1-16-10(13)8-5-7(12)6-11(8)18(14,15)9-3-2-4-17-9/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZSMDOJGMGLCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CN1S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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